

Comparative Evaluation of Aminoethyl-Substituted Cyclohexane Derivatives as Novel Anticancer Agents

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Compound of Interest

Compound Name: (4-Aminocyclohexyl)methanol

Cat. No.: B024447

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A detailed analysis of the in vitro and in vivo performance of novel σ_1 receptor antagonists for prostate cancer, benchmarked against established therapies.

This guide provides a comprehensive comparison of a promising class of **(4-Aminocyclohexyl)methanol**-related drug candidates, specifically aminoethyl-substituted cyclohexane derivatives, for researchers, scientists, and drug development professionals. These compounds have been investigated for their potential as anticancer agents, particularly for prostate cancer, through their action as antagonists of the sigma-1 (σ_1) receptor.

In Vitro Performance Assessment

The in vitro anticancer activity of four stereoisomers of an aminoethyl-substituted cyclohexane derivative was evaluated against the DU145 human prostate cancer cell line. The DU145 cell line is a common model for androgen-independent prostate cancer. The half-maximal inhibitory concentration (IC₅₀), a measure of the potency of a compound in inhibiting biological or biochemical function, was determined for each candidate.

Compound ID	Configuration	N-Substituent	IC50 (µM) against DU145 Cells
(1R,3S)-11	cis	Benzyl	15.3
(1S,3R)-11	cis	Benzyl	16.8
(1R,3R)-11	trans	Benzyl	> 30
(1S,3S)-11	trans	Benzyl	> 30

The data reveals that the cis-configured isomers, (1R,3S)-11 and (1S,3R)-11, exhibit significantly higher potency against the DU145 prostate cancer cell line compared to their trans-configured counterparts.

Comparison with Alternative Prostate Cancer Therapies

To contextualize the performance of these novel σ_1 receptor antagonists, their in vitro potency is compared with established chemotherapeutic agents and other targeted therapies used in the treatment of prostate cancer. It is important to note that IC50 values can vary between different studies and cell lines.

Compound/Drug	Mechanism of Action	Target Cell Line(s)	Reported IC50 Range (µM)
(1R,3S)-11 / (1S,3R)-11	σ_1 Receptor Antagonist	DU145	15.3 - 16.8
Docetaxel	Microtubule Inhibitor	DU145, PC-3	0.001 - 0.01
Doxorubicin	Topoisomerase II Inhibitor	DU145	0.1 - 1
Enzalutamide	Androgen Receptor Antagonist	LNCaP (Androgen-sensitive)	1 - 10

This comparison highlights that while the aminoethyl-substituted cyclohexane derivatives show promise, their in vitro potency is moderate compared to established cytotoxic agents like

Docetaxel. However, their novel mechanism of action as σ_1 receptor antagonists may offer advantages in terms of overcoming resistance or in combination therapies.

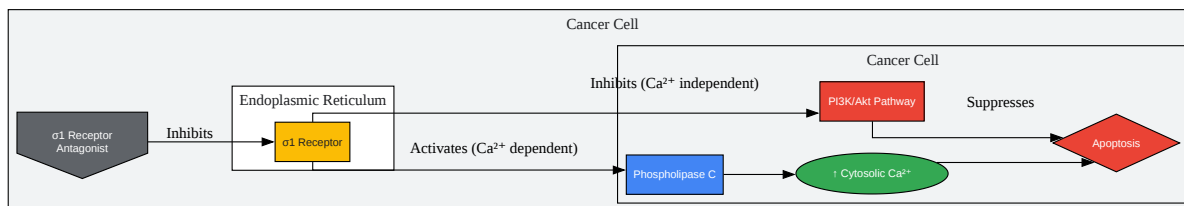
In Vivo Evaluation of σ_1 Receptor Antagonists

While specific in vivo efficacy data for the aminoethyl-substituted cyclohexane derivatives (1R,3S)-11 and (1S,3R)-11 in prostate cancer xenograft models is not yet publicly available, studies on other small molecule σ_1 receptor antagonists have demonstrated significant anti-tumor activity in vivo.

Systemic administration of σ_1 antagonists has been shown to inhibit the growth of various tumor xenografts, including hormone-sensitive and hormone-insensitive mammary and prostate carcinomas, as well as p53-null lung carcinoma, in immunocompromised mice.^[1] These studies have reported tumor growth inhibition without significant side effects, suggesting a favorable therapeutic window.^[1] For example, in a study using a DU-145 xenograft model, a targeted cytotoxic somatostatin analog, AN-238, which also induces apoptosis, resulted in a nearly four-fold reduction in tumor volume compared to controls after eight weeks of treatment.

Mechanism of Action: σ_1 Receptor Antagonism in Cancer

The σ_1 receptor is a chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface.^[2] In cancer cells, it is often overexpressed and contributes to cell survival and proliferation.^{[3][4]} Antagonism of the σ_1 receptor has been shown to induce cancer cell death through multiple pathways.



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